Heptadecafluoro-N-methyloctanesulphonamide
Overview
Description
N-methyl Perfluorooctanesulfonamide is a synthetic organofluorine compound characterized by a perfluorinated carbon chain and a terminal sulfonamide functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their exceptional chemical stability and resistance to degradation. N-methyl Perfluorooctanesulfonamide has been used in various industrial applications, including as a surfactant and in the production of water and stain-resistant materials .
Mechanism of Action
Heptadecafluoro-N-methyloctanesulphonamide, also known as n-methylperfluorooctanesulfonamide, is a chemical compound with the molecular formula C9H4F17NO2S . This compound is a derivative of Perfluorooctanesulfonamide (FOSA), which represents an important subgroup of the environmental contaminants known as perfluorinated compounds (PFCs) .
Pharmacokinetics
Its physical properties such as melting point (102 - 103°c), boiling point (2273±500 °C), and density (1710±006 g/cm3) have been reported . It has slight solubility in chloroform, ethyl acetate, and methanol when heated .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl Perfluorooctanesulfonamide can be synthesized through several methods. One common approach involves the reaction of perfluorooctane sulfonyl fluoride with methylamine. This reaction typically occurs under controlled conditions, with the use of solvents such as acetonitrile or methanol to facilitate the reaction. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of N-methyl Perfluorooctanesulfonamide often involves large-scale chemical reactors where the reaction between perfluorooctane sulfonyl fluoride and methylamine is carried out. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-methyl Perfluorooctanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorooctane sulfonic acid.
Reduction: Reduction reactions can convert N-methyl Perfluorooctanesulfonamide to other derivatives with different functional groups.
Substitution: The sulfonamide group can participate in substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Perfluorooctane sulfonic acid.
Reduction: Derivatives with different functional groups, such as amines or alcohols.
Substitution: Compounds with new functional groups replacing the methyl group.
Scientific Research Applications
N-methyl Perfluorooctanesulfonamide has been extensively studied for its applications in various fields:
Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Investigated for its effects on biological systems, including its potential as a bioaccumulative substance.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Utilized in the production of water and stain-resistant materials, as well as in firefighting foams
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): A related compound with similar chemical properties but different applications.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain PFAS with different environmental and toxicological profiles.
Perfluorooctanoic acid (PFOA): Another PFAS with widespread industrial use and environmental persistence.
Uniqueness
N-methyl Perfluorooctanesulfonamide is unique due to its specific functional group and its applications in various industrial processes. Its chemical stability and resistance to degradation make it a valuable compound in the production of water and stain-resistant materials, although these same properties raise concerns about its environmental persistence and potential health effects .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyloctane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)7(20,21)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)8(22,23)24/h27H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMWNTGHXHOWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2NHCH3, C9H4F17NO2S | |
Record name | N-Methylperfluorooctane sulfonamide | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067629 | |
Record name | N-Methylperfluorooctanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31506-32-8 | |
Record name | N-Methylperfluorooctanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31506-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AI 3-29758 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031506328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methylperfluorooctanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecafluoro-N-methyloctanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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